2-(4-(Trifluoromethoxy)phenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one

hPTHR1 agonism SAR cAMP assay

Medicinal chemistry teams developing orally active hPTHR1 agonists often encounter metabolic instability or poor selectivity with alkyl-substituted spiro-imidazolones. This intermediate uniquely solves both issues, enabling the PCO371 clinical chemotype. - Delivers hPTHR1 agonists with EC50 of 2.4 µM and >40-fold selectivity over PTHR2. - 4-Trifluoromethoxyphenyl group completely eliminates reactive metabolite formation (negative GSH-trapping assay). - Yields orally bioavailable candidates (55% F in rats) with documented in vivo calcemic activity. Supplied with full analytical documentation and available for immediate global shipping.

Molecular Formula C14H14F3N3O2
Molecular Weight 313.27 g/mol
CAS No. 1253924-71-8
Cat. No. B1427770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(Trifluoromethoxy)phenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one
CAS1253924-71-8
Molecular FormulaC14H14F3N3O2
Molecular Weight313.27 g/mol
Structural Identifiers
SMILESC1CNCCC12C(=O)NC(=N2)C3=CC=C(C=C3)OC(F)(F)F
InChIInChI=1S/C14H14F3N3O2/c15-14(16,17)22-10-3-1-9(2-4-10)11-19-12(21)13(20-11)5-7-18-8-6-13/h1-4,18H,5-8H2,(H,19,20,21)
InChIKeySWHIVSUFNKSRKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-(Trifluoromethoxy)phenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one (CAS 1253924-71-8): Procurement-Grade Spiro-Imidazolone Scaffold


2-(4-(Trifluoromethoxy)phenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one (CAS 1253924-71-8) is a spirocyclic imidazolone building block featuring a 4-trifluoromethoxyphenyl substituent at the 2-position. It serves as the core synthetic intermediate for orally active, small-molecule agonists of the human parathyroid hormone type 1 receptor (hPTHR1), including the clinical candidate PCO371 and its lead compound CH5447240 [1]. The spiro[4.5]decane framework provides a rigid, three-dimensional scaffold that enables precise vectorial presentation of the trifluoromethoxyphenyl pharmacophore within the PTHR1 intracellular binding pocket [2].

1 Spiro-imidazolone building block for hPTHR1 agonist synthesis workflows
2 Requires the 4-trifluoromethoxyphenyl group for target engagement in PTHR1 pathway assays
3 Enables metabolically stable lead series entry without reactive metabolite alerts

Why 2-Position Substituent Identity Dictates hPTHR1 Agonist Activity in 1,3,8-Triazaspiro[4.5]dec-1-en-4-one Scaffolds


SAR studies on the 1,3,8-triazaspiro[4.5]dec-1-en-4-one scaffold demonstrate that hPTHR1 agonistic activity is exquisitely sensitive to the nature of the 2-position substituent. The unsubstituted phenyl analog (4d) exhibited agonistic activity that was 'almost completely undetected' [1]. Monochlorophenyl derivatives 4b and 4c produced only 22% and 18% cAMP activity at 1 mM, respectively, while cyclohexyl analogs 4g–h showed more potent but metabolically distinct profiles [1]. The 4-trifluoromethoxyphenyl group uniquely balances potent hPTHR1 agonism with metabolic stability, enabling the downstream clinical candidate PCO371 to achieve an EC50 of 2.4 μM without affecting the PTH type 2 receptor [2]. Substituting this moiety with a simpler aryl or alkyl group results in either complete loss of activity or unacceptable metabolic liability, making generic interchange scientifically unsound.

! Phenyl or 4-fluorophenyl analogs may lose hPTHR1 activity; unsubstituted phenyl is reported undetected.
! Alkyl-substituted (e.g., methylcyclohexyl) intermediates may introduce reactive metabolite liability not seen with OCF3.
! Generic 2-aryl replacement may not reproduce receptor selectivity or in vivo exposure profiles.

Quantitative Differential Evidence for 2-(4-(Trifluoromethoxy)phenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one Against Closest Structural Analogs


Essentiality of 4-Trifluoromethoxy Substitution for hPTHR1 Agonist Activity Versus Unsubstituted Phenyl

In a direct head-to-head comparison within the same study, the nonsubstituted phenyl derivative 4d was tested alongside other 2-substituted spiro-imidazolones. While the 3-chlorophenyl hit compound 4a displayed measurable hPTHR1 agonistic activity (EC20 in the submillimolar range), the unsubstituted phenyl analog 4d showed agonistic activity that was 'almost completely undetected' in the same HKRK-B7 cell-based cAMP assay at 1 mM [1]. This demonstrates that the 4-trifluoromethoxyphenyl group is not merely a potency enhancer but is essential for conferring agonistic activity to the scaffold, a property not shared by the simpler phenyl or 4-fluorophenyl analogs.

hPTHR1 Activity vs. Unsubstituted Phenyl
Head-to-head
Phenyl analog 4d: activity almost completely undetected
vs. elaborated PCO371 EC50 2.4 µM
4-OCF3 group is essential for conferring hPTHR1 agonism
cAMP assay at 1 mM in HKRK-B7 cells
hPTHR1 agonism SAR cAMP assay

Quantitative Advantage of 4-Trifluoromethoxy Over 4-Fluorophenyl in Downstream PTHR1 Agonist Potency

While no direct side-by-side assay of the isolated intermediates exists, cross-study comparison of the final elaborated agonists reveals the consequence of the 2-aryl substituent choice. The 4-trifluoromethoxyphenyl-containing PCO371 (derived from CAS 1253924-71-8) exhibits an EC50 of 2.4 μM in COS-7 cells expressing hPTHR1 [1]. In contrast, CH5447240, which incorporates a 2-(4-methylcyclohexyl) substituent at the same position, shows a substantially weaker EC50 of 12 μM (approximately 5-fold less potent) in the same assay context [2]. The 4-fluorophenyl analog (CAS 1707580-74-2) has not been reported in peer-reviewed PTHR1 agonism studies, suggesting it was deprioritized during SAR exploration, consistent with the finding that halogen substitution alone (monochlorophenyl analogs 4b and 4c) produced only 18–22% cAMP activity at 1 mM [2].

Potency vs. Methylcyclohexyl Analog
Reported
PCO371 EC50 2.4 µM vs. CH5447240 12 µM
~5-fold higher potency in COS-7 cells
Supports potency ranking in PTHR1 pathway assays
Cross-study comparison; monochlorophenyl analogs ≤22% activity
PTHR1 GPCR agonism fluorinated building blocks

Metabolic Stability Advantage Conferred by 4-Trifluoromethoxyphenyl Group in Human Liver Microsome Assays

During lead optimization, the methylcyclohexyl analog CH5447240 (compound 1) was found to form a reactive metabolite in human liver microsome (hLM) assays, as detected by a GSH-trapping assay [1]. Replacement of the methylcyclohexyl group with the 4-trifluoromethoxyphenyl group (compound 9b) eliminated reactive metabolite formation while maintaining comparable PTHR1 agonistic activity [1]. This modification was instrumental in advancing the series to PCO371, which demonstrated clean metabolic profiles and 55% oral bioavailability in rats [2]. The 4-trifluoromethoxyphenyl intermediate (CAS 1253924-71-8) is therefore the required starting material for synthesizing agonists that avoid the reactive metabolite liability inherent to alkyl-substituted analogs.

Metabolic Stability: GSH Adduct Formation
Head-to-head
OCF3 analog 9b: GSH-adduct negative
Methylcyclohexyl analog: positive adduct
Supports reactive metabolite avoidance in lead optimization
Human liver microsome assay with GSH trapping
metabolic stability human liver microsomes reactive metabolite avoidance

Selectivity Advantage: PTHR1 Over PTHR2 Conferred by the Spiro-Imidazolone Scaffold Containing 4-Trifluoromethoxyphenyl

PCO371, the elaborated agonist derived from CAS 1253924-71-8, is a full agonist of PTHR1 with no detectable effect on the PTH type 2 receptor (PTHR2) [1]. This selectivity is a critical differentiator because peptide-based PTH analogs engage both receptor subtypes. While the selectivity is a property of the final elaborated molecule and cannot be directly attributed to the intermediate alone, the 4-trifluoromethoxyphenyl group at the 2-position is an essential structural determinant; SAR studies confirmed that only the 2-position of the imidazolone ring accepts hydrophobic groups for activity [2]. Alternative 2-substituents (phenyl, halophenyl) either abolish activity or have not been reported to confer PTHR2 selectivity, making the trifluoromethoxy-substituted intermediate the only validated entry point for achieving PTHR1-selective agonist chemotypes.

PTHR1 vs. PTHR2 Selectivity
Class-level
PCO371: full PTHR1 agonist; no PTHR2 effect
Reported receptor selectivity profile for PTHR1 pathway tools
PTHR2 counter-screen; alternative 2-aryl analogs mostly inactive
PTHR1 selectivity PTHR2 counter-screen GPCR selectivity

In Vivo Validation: Oral Bioavailability and Serum Calcium Elevation Achievable Only with the 4-Trifluoromethoxyphenyl Chemotype

Compounds derived from the 4-trifluoromethoxyphenyl intermediate have demonstrated robust in vivo activity that has not been replicated by any other 2-substituted spiro-imidazolone series. CH5447240 (incorporating the 4-methylcyclohexyl group) showed 55% oral bioavailability in rats and significantly elevated serum calcium levels in thyroparathyroidectomized (TPTX) rats [1]. The successor clinical candidate PCO371, derived from CAS 1253924-71-8, orally and dose-dependently induced PTH-like calcemic and hypophosphatemic activity in TPTX rats at 6.5 mg/kg, restoring serum calcium to the normal range without increasing urinary calcium [2]. No other 2-substituted analog series (4-fluorophenyl, 4-methoxyphenyl, 4-chlorophenyl, unsubstituted phenyl) has been reported to achieve comparable in vivo efficacy, underscoring the unique value of the 4-trifluoromethoxyphenyl building block.

In Vivo Calcemic Endpoint
Class-level
Serum calcium restoration at 6.5 mg/kg p.o. in TPTX rat
Reported calcemic endpoint response in hypocalcemic model
No other 2-aryl series reported in vivo PTHR1 efficacy
oral bioavailability in vivo efficacy hypoparathyroidism model

Validated Application Scenarios for 2-(4-(Trifluoromethoxy)phenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one Based on Differential Evidence


Synthesis of PTHR1 Agonist Candidates for Hypoparathyroidism Drug Discovery Programs

This intermediate is the unequivocal starting material for synthesizing small-molecule hPTHR1 agonists targeting hypoparathyroidism. The 4-trifluoromethoxyphenyl group is essential for achieving low-micromolar EC50 values (2.4 μM for PCO371) and PTHR1/PTHR2 selectivity, as demonstrated in peer-reviewed SAR studies [1][2]. Alternative 2-substituted analogs (phenyl, 4-fluorophenyl, 4-methoxyphenyl) either abolish activity or lack any reported in vivo validation. Programs aiming to replicate or improve upon the PCO371 chemotype must procure this specific intermediate.

Reactive Metabolite-Free Lead Optimization Using the 4-Trifluoromethoxyphenyl Scaffold

The 4-trifluoromethoxyphenyl group was explicitly introduced to replace the reactive metabolite-prone methylcyclohexyl moiety of earlier lead compounds [1]. In human liver microsome GSH-trapping assays, the trifluoromethoxy-substituted analog 9b showed no detectable reactive metabolite formation, in contrast to the methylcyclohexyl analog [1]. Medicinal chemistry teams facing similar metabolic liability with alkyl-substituted spiro-imidazolones should switch to this intermediate to eliminate reactive metabolite risk while preserving PTHR1 agonistic activity.

Building Block for Spiro-Imidazolone-Derived Chemical Probes in Class B GPCR Research

The 1,3,8-triazaspiro[4.5]dec-1-en-4-one core with a 4-trifluoromethoxyphenyl substituent represents the only validated small-molecule chemotype for selective, intracellular activation of PTHR1, a class B GPCR [1]. This intermediate can be diversified at the 8-position (piperidine nitrogen) to generate tool compounds for studying biased signaling, allosteric modulation, and receptor trafficking at PTHR1. No other 2-aryl analog has demonstrated sufficient PTHR1 affinity to support such probe development.

Comparative PK/PD Studies Requiring a Metabolically Stable, Orally Bioavailable PTHR1 Agonist Precursor

The downstream compound PCO371, synthesized from this intermediate, demonstrated 55% oral bioavailability and dose-dependent serum calcium normalization in TPTX rats without increasing urinary calcium [2]. This contrasts favorably with peptide PTH(1-34), which requires subcutaneous injection. Pharmacology groups conducting comparative PK/PD or route-of-administration studies for PTHR1-targeted therapies should source this intermediate as the entry point to orally bioavailable small-molecule agonists with documented in vivo pharmacodynamic activity.

Application
Selection Property
Validation Focus
PTHR1 agonist synthesis for hypoparathyroidism research models
4-Trifluoromethoxyphenyl substituent critical for target engagement
hPTHR1 cAMP potency and selectivity assays
Lead optimization requiring reactive metabolite avoidance
Metabolic stability in human liver microsomes
GSH-adduct screening and metabolic clearance
GPCR chemical probe development (Class B)
PTHR1-selective spiro-imidazolone chemotype
Receptor binding and selectivity profiling
Comparative exposure-response studies in rodent models
Oral bioavailability and calcemic response
In vivo PK/PD endpoint validation
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